molecular formula C23H24N2O6S B11052852 3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11052852
M. Wt: 456.5 g/mol
InChI Key: AWPLLYCQIDJLKK-UHFFFAOYSA-N
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Description

“3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, benzodioxole, pyrrolidinyl, and thienylcarbonyl groups. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the pyrrolidinyl group: This could involve the reaction of a suitable amine with a carbonyl compound.

    Introduction of the benzodioxole group: This might be achieved through a cyclization reaction involving a catechol derivative and a methylene group.

    Attachment of the thienylcarbonyl group: This could be done via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy and thienyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, such compounds can be used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.

Biology

In biology, these compounds might be studied for their potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, compounds with such diverse functional groups could be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, these compounds could be used in the development of new materials, such as polymers or coatings, or as additives in various products.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand of the receptor.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of both a benzodioxole and a thienylcarbonyl group might result in unique electronic properties or binding affinities.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

4-hydroxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-1-(2-pyrrolidin-1-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H24N2O6S/c1-29-15-11-14(12-16-22(15)31-13-30-16)19-18(20(26)17-5-4-10-32-17)21(27)23(28)25(19)9-8-24-6-2-3-7-24/h4-5,10-12,19,27H,2-3,6-9,13H2,1H3

InChI Key

AWPLLYCQIDJLKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C(=C(C(=O)N3CCN4CCCC4)O)C(=O)C5=CC=CS5

Origin of Product

United States

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